5alpha-Androstane-11beta,17beta-diol
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Overview
Description
5alpha-Androstane-11beta,17beta-diol is an androstanoid.
Scientific Research Applications
Molecular Mechanisms in Neuronal Cells
5alpha-Androstane-3beta, 17beta-diol (3betaAdiol) is a metabolite of 5alpha-dihydrotestosterone and binds to estrogen receptor (ER)-beta. It has been shown to regulate gene transcription in neuronal cells. Specifically, 3betaAdiol activates ER-beta1-induced transcription mediated by an estrogen response element (ERE) in the HT-22 neuronal cell line, demonstrating its impact on ER signaling pathways in neurons (Pak et al., 2005).
Metabolic Activity in Prostate and Muscle
Studies on patients with benign prostatic hypertrophy revealed that 5alpha-androstane-3beta,17beta-diol (3beta-diol) is metabolized differently in prostate compared to skeletal muscle. The prostate shows a substantial conversion of 3beta-diol to 5alpha-DHT, indicating a specific metabolic pathway in prostate tissue (Horst et al., 1975).
Role in Cancer Cell Proliferation
In human prostate cancer LNCaP cells, 5alpha-Androstane-3alpha,17beta-diol (3alpha-diol) was found to stimulate cell proliferation, suggesting it may play a role in prostate cancer development. The study indicates that 3alpha-diol might stimulate prostate cell proliferation by activating a pathway similar to the epidermal growth factor responsive pathways (Zimmerman et al., 2004).
Metabolism in the Pituitary
In the male rat pituitary, 5alpha-androstane-3beta, 17beta-diol is extensively metabolized into polar steroids, specifically into triols. This intense and rapid conversion into 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha, 17beta-triol indicates a specific metabolic process in the pituitary, although the biological role of these triols is not yet clear (Guiraud et al., 1979).
Inhibition of Human Leukemia Cell Growth
The chemical synthesis of 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives and their antiproliferative effect on HL-60 human leukemia cells demonstrates a potential therapeutic application in leukemia treatment. Some derivatives were found to inhibit the proliferation of HL-60 cells, suggesting the potential use of these compounds in cancer therapy (Thibeault et al., 2008).
properties
CAS RN |
22204-50-8 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
MGZZPWXYQSLHGQ-YISWTCPOSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O |
SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4O)C)O |
Canonical SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4O)C)O |
Other CAS RN |
22204-50-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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